2-((2S)Pyrrolidin-2-YL)benzo[B]furan
Description
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Structure
3D Structure
Properties
CAS No. |
939792-90-2 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2S)-2-(1-benzofuran-2-yl)pyrrolidine |
InChI |
InChI=1S/C12H13NO/c1-2-6-11-9(4-1)8-12(14-11)10-5-3-7-13-10/h1-2,4,6,8,10,13H,3,5,7H2/t10-/m0/s1 |
InChI Key |
VIZJJXVNOAMZKE-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC3=CC=CC=C3O2 |
Canonical SMILES |
C1CC(NC1)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 2s Pyrrolidin 2 Yl Benzo B Furan and Analogous Benzofuran Pyrrolidine Constructs
Direct Synthetic Routes Towards 2-((2S)Pyrrolidin-2-YL)benzo[B]furan
Direct routes to this specific chiral compound and its close analogs often rely on methods that can precisely control the stereochemistry at the C2 position of the pyrrolidine (B122466) ring.
A foremost strategy to ensure the (2S) configuration is to employ a chiral starting material from the outset. Natural and commercially available chiral pool amino acids, such as (S)-proline, serve as ideal precursors for the pyrrolidine fragment. The synthesis then involves coupling this chiral unit with a pre-formed benzofuran (B130515) or a suitable precursor, such as a 2-halophenol derivative, that can be cyclized into the benzofuran ring in a subsequent step. This approach transfers the existing stereochemistry of the precursor directly to the final product, providing a reliable and efficient path to the desired enantiomer.
Sophisticated domino reactions offer a powerful means to construct complex fused heterocyclic systems with high stereocontrol. One such method for creating pyrrolidine-fused dihydrobenzofurans involves a domino cascade initiated by a radical addition. nih.gov This sequence proceeds through a nih.govnih.gov-sigmatropic rearrangement, cyclization, and lactamization, resulting in the formation of two new heterocycles and three stereogenic centers in a single operation. nih.gov The development of a diastereoselective version of this radical addition, using a chiral oxime ether, has enabled the asymmetric synthesis of benzofuro[2,3-b]pyrrol-2-one derivatives. nih.gov
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. frontiersin.org This strategy is particularly effective for generating molecular diversity and has been successfully applied to the synthesis of benzofuran-pyrrolidine scaffolds. frontiersin.orgnih.gov
A notable example is the three-component [3+2] cycloaddition reaction using an azomethine ylide to construct benzofuran spiro-pyrrolidine derivatives. mdpi.comnih.gov In this reaction, a benzofuranone derivative (acting as the dipolarophile), an amino acid (such as sarcosine (B1681465) or proline), and a third component (like ninhydrin) react to form the spiro-pyrrolidine ring system with high yield and excellent diastereoselectivity. mdpi.com The reaction mechanism involves the in-situ generation of an azomethine ylide from the condensation of the amino acid and the carbonyl compound, which then undergoes a [3+2] cycloaddition with the exocyclic double bond of the benzofuranone. mdpi.commsu.edu This method provides rapid access to potentially bioactive compounds under mild conditions. mdpi.comnih.gov
| Entry | Benzofuranone Dipolarophile (1) | Amino Acid (2) | Third Component (3) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Ref |
| 1 | (Z)-3-benzylidenebenzofuran-2(3H)-one | Sarcosine | Ninhydrin | Acetonitrile (B52724) | 40 | 82 | 9:1 | mdpi.com |
| 2 | (Z)-3-benzylidenebenzofuran-2(3H)-one | Sarcosine | Ninhydrin | THF | 60 | 99 | >20:1 | mdpi.com |
| 3 | (Z)-3-(4-chlorobenzylidene)benzofuran-2(3H)-one | Sarcosine | Ninhydrin | THF | 60 | 99 | >20:1 | mdpi.com |
| 4 | (Z)-3-(4-methylbenzylidene)benzofuran-2(3H)-one | Sarcosine | Ninhydrin | THF | 60 | 97 | >20:1 | mdpi.com |
| 5 | (Z)-3-(4-methoxybenzylidene)benzofuran-2(3H)-one | Sarcosine | Ninhydrin | THF | 60 | 95 | >20:1 | mdpi.com |
General Strategies for Benzofuran Ring Formation
The construction of the benzofuran nucleus itself is a well-explored area of synthetic chemistry, with numerous methods available that can be adapted for the synthesis of complex derivatives.
Transition metals such as palladium, copper, nickel, and rhodium are instrumental in catalyzing a wide array of reactions for building the benzofuran core. nih.govacs.org These catalytic systems enable the efficient formation of C-C and C-O bonds required for the heterocyclic ring through various intramolecular cyclization and cross-coupling reactions. nih.govacs.org
Palladium catalysis stands out as one of the most powerful and versatile tools in modern organic synthesis, with several key reactions being applied to benzofuran synthesis. scielo.org.mx
Sonogashira Coupling: A highly effective and widely used method for synthesizing 2-substituted benzofurans is a domino reaction sequence involving a palladium-catalyzed Sonogashira cross-coupling followed by an intramolecular cyclization. nih.govresearchgate.net This reaction typically couples a 2-iodophenol (B132878) with a terminal alkyne. thieme-connect.comrsc.org The resulting 2-alkynylphenol intermediate then undergoes a 5-exo-dig cyclization to furnish the benzofuran ring. nih.gov Various palladium catalysts, including palladium nanoparticles (PdNPs) and well-defined PEPPSI (Pyridine Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, have been shown to effectively promote this transformation, tolerating a wide range of functional groups on both coupling partners. nih.govthieme-connect.com
| Entry | 2-Iodophenol | Terminal Alkyne | Catalyst System | Conditions | Yield (%) | Ref |
| 1 | 2-Iodophenol | Phenylacetylene | PdNPs, K₂CO₃, PPh₃ | 60 °C, aerobic | Good | thieme-connect.com |
| 2 | 2-Iodophenol | Phenylacetylene | Pd(II) PEPPSI complex | Open-air | Moderate to Good | nih.gov |
| 3 | 2-Iodophenol | Phenylacetylene | Pd(II)-MIC complex | Mild | Good to Excellent | rsc.org |
| 4 | 4-Bromo-2-iodophenol | 1-Heptyne | PdNPs, K₂CO₃, PPh₃ | 60 °C, aerobic | High | thieme-connect.com |
| 5 | 2-Iodo-4-(trifluoromethyl)phenol | 1-(4-Fluorophenyl)acetylene | PdNPs, K₂CO₃, PPh₃ | 60 °C, aerobic | High | thieme-connect.com |
C-N Buchwald–Hartwig Reactions: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. youtube.com While not a method for forming the benzofuran ring's C-O bond, it is a crucial tool for synthesizing analogs of the target compound. researchgate.netacs.org This reaction would be the method of choice for coupling a pre-formed benzofuran halide or triflate at the 2-position with a pyrrolidine derivative. acs.org The versatility of the Buchwald-Hartwig reaction allows for the connection of diverse aryl halides with a broad range of amines, making it a powerful strategy for the late-stage introduction of the pyrrolidine moiety onto a benzofuran scaffold. researchgate.netacs.org
Transition-Metal-Catalyzed Cyclizations and Cross-Couplings
Nickel-Catalyzed Reactions
Nickel catalysis offers a powerful tool for the formation of carbon-carbon bonds essential in the synthesis of benzofuran-pyrrolidine structures. Cross-coupling reactions utilizing nickel catalysts are particularly effective for linking pre-functionalized benzofuran and pyrrolidine moieties or for constructing the benzofuran ring itself. For instance, nickel complexes can catalyze the cross-coupling of 2-methylsulfanylbenzofurans with alkyl Grignard reagents, a method that can be adapted to introduce a suitably protected pyrrolidine precursor at the 2-position of the benzofuran. organic-chemistry.org
Raney Nickel (Raney Ni) serves as a versatile catalyst, primarily in hydrogenation reactions. rsc.org In the context of benzofuran-pyrrolidine synthesis, it can be employed for the reduction of nitro or cyano groups on the benzofuran nucleus, which can then be elaborated into the pyrrolidine ring, or for the hydrogenation of furan (B31954) rings to form tetrahydrofuran (B95107) derivatives. rsc.org
Table 1: Examples of Nickel-Catalyzed Reactions in Heterocycle Synthesis
| Catalyst System | Reaction Type | Substrates | Product Type | Ref. |
|---|---|---|---|---|
| NiCl₂(PPh₃)(IPr) | Cross-coupling | 2-Methylsulfanylbenzofurans, Alkyl Grignard reagents | 2-Alkylbenzofurans | organic-chemistry.org |
| Raney Ni | Hydrogenation | 5-Hydroxymethylfurfural | 2,5-Dimethylfuran, 2,5-Dihydroxymethyltetrahydrofuran | rsc.org |
Copper-Promoted Cyclizations
Copper-promoted reactions are extensively used for the synthesis of both pyrrolidines and benzofurans, often proceeding through oxidative cyclization mechanisms. One prominent strategy involves the copper-catalyzed aerobic oxidative cyclization of phenols with alkynes, which provides a direct route to polysubstituted benzofurans. rsc.org This can be envisioned for constructing the benzofuran portion of the target molecule from a starting material already containing the pyrrolidine ring.
Furthermore, copper(II) carboxylate-promoted intramolecular carboamination of unactivated alkenes is a key method for forming N-functionalized pyrrolidines. nih.gov This reaction proceeds via an aminocupration step followed by intramolecular addition. nih.gov Similarly, copper-promoted intramolecular aminooxygenation of alkene-bearing sulfonamides can produce disubstituted pyrrolidines with high diastereoselectivity. nih.gov These methods are integral for creating the pyrrolidine ring with the correct stereochemistry before or after its attachment to a benzofuran precursor. The choice of copper salt, such as the more organic-soluble copper(II) neodecanoate, can enhance reaction efficiency. nih.gov
Table 2: Copper-Promoted Cyclization Details
| Catalyst/Promoter | Reaction Type | Substrates | Key Features | Ref. |
|---|---|---|---|---|
| Copper Catalyst | Aerobic Oxidative Cyclization | Phenols, Alkynes | Regioselective, one-pot procedure | rsc.org |
| Cu(II) Carboxylates (e.g., Cu(ND)₂) | Intramolecular Carboamination | γ- and δ-alkenyl N-arylsulfonamides | Forms N-functionalized pyrrolidines and piperidines | nih.gov |
Acid-Catalyzed Dehydration and Elimination Reactions
Acid-catalyzed reactions, particularly those involving dehydration and cyclization, are a cornerstone of benzofuran synthesis. A classic approach involves the intramolecular cyclization of precursors like ortho-alkynylaryl ethers, which can be facilitated by strong acids. researchgate.net For the specific construction of the this compound scaffold, an acid-catalyzed dehydration of a 2-(2-hydroxyphenyl)pyrrolidine derivative represents a direct and effective strategy.
A one-pot condensation-rearrangement-cyclization sequence using methanesulfonic acid to react O-arylhydroxylamine hydrochlorides with ketones leads directly to benzofuran derivatives, showcasing the utility of acid catalysis in complex transformations. organic-chemistry.org Similarly, polyphosphoric acid (PPA) is often used as a cyclizing agent in the synthesis of complex heterocyclic systems attached to benzofurans. documentsdelivered.com These methods underscore the role of acid catalysts in promoting the necessary ring-closing and aromatization steps to furnish the final benzofuran nucleus. researchgate.netnih.gov
Radical and Photochemical Cyclization Approaches
Radical cyclizations provide a powerful means to construct complex heterocyclic systems through the formation of multiple bonds in a single operation. nih.gov A notable strategy involves a domino reaction initiated by the single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. researchgate.net This triggers a radical cyclization cascade followed by intermolecular coupling to yield complex benzofurylethylamine derivatives. researchgate.net Another approach utilizes a radical addition/ nih.govnih.gov-sigmatropic rearrangement/cyclization/lactamization cascade to construct pyrrolidine-fused dihydrobenzofurans from O-phenyl-conjugated oxime ethers. nih.gov These radical-based methods are particularly valuable for creating stereogenic centers with high control. nih.govdiva-portal.org
Photochemical methods also offer unique pathways for benzofuran synthesis. researchgate.net Visible light, in the presence of a suitable catalyst like FeCl₃, can mediate the formation of the benzofuran ring via an EDA complex, as demonstrated in the synthesis of (phenylthio)naphtho[2,1-b]furan. researchgate.net
Reductive Cyclization Strategies
Reductive cyclization strategies often involve the formation of a key bond via reduction of an intermediate functional group. Reductive amination is a highly effective method for constructing the pyrrolidine ring. This process typically involves the condensation of a ketone with an amine to form an imine, which is then reduced in situ (e.g., with NaBH₃CN) to the corresponding amine. nih.gov In the context of the target molecule, a precursor containing a benzofuran moiety and a suitable ketone could undergo reductive amination with an amino acid derivative to form the chiral pyrrolidine ring. nih.gov This strategy is widely employed in the synthesis of complex proline derivatives and other nitrogen heterocycles. nih.govnih.gov
Functionalization and Derivatization of the this compound Framework
Once the core scaffold is assembled, further modifications can be made to modulate its properties. Functionalization typically targets the benzofuran nucleus, as the pyrrolidine ring is often installed with the desired stereochemistry and substitution pattern.
Modification of the Benzofuran Nucleus
The benzofuran nucleus of the this compound scaffold can be functionalized using a wide range of modern synthetic methods. Substituents on the benzene (B151609) portion often originate from the precursors used to build the benzofuran ring, but post-synthesis modifications are also common. nih.gov
Palladium-catalyzed reactions are frequently employed for this purpose. For example, the Suzuki-Miyaura cross-coupling reaction can be used to introduce aryl or other substituents onto a halogenated benzofuran ring. nih.govresearchgate.net Direct C-H arylation, guided by a directing group on the benzofuran-2-carboxamide, offers a highly efficient way to install aryl groups at specific positions of the benzene ring. nih.gov
Other important functionalization reactions include:
[3+2] Azomethine Ylide Cycloadditions: This method allows for the construction of spiro-pyrrolidine structures fused to the benzofuran ring, creating complex polycyclic systems. mdpi.comnih.gov
Perkin Rearrangement: 3-Halocoumarins can be converted to benzofuran-2-carboxylic acids under microwave-assisted conditions, providing a rapid entry to functionalized benzofurans that can then be coupled to a pyrrolidine unit. nih.gov
Grignard Addition: The addition of Grignard reagents to 1-(2-hydroxyphenyl)-2-chloroethanones can lead to either 2-substituted or 3-substituted benzofurans, depending on the reaction temperature and subsequent rearrangement or dehydration pathways. organic-chemistry.org
Table 3: Selected Methods for Benzofuran Nucleus Modification
| Reaction Type | Reagents/Catalysts | Position Functionalized | Product Type | Ref. |
|---|---|---|---|---|
| C-H Arylation | Palladium Catalyst, 8-Aminoquinoline directing group | Benzene moiety | Arylated benzofurans | nih.gov |
| Suzuki-Miyaura Coupling | Pd₂(dba)₃, XPhos, t-BuOK | Benzene moiety (from bromo-derivative) | Arylated benzofurans | nih.gov |
| [3+2] Cycloaddition | Azomethine Ylides, (Z)-3-benzylidenebenzofuran-2(3H)-one | Position 3 | Spiro-pyrrolidine benzofurans | mdpi.comnih.gov |
| Perkin Rearrangement | 3-Bromocoumarins, NaOH, Ethanol (Microwave) | Position 2 | Benzofuran-2-carboxylic acids | nih.gov |
Derivatization of the Pyrrolidine Substituent
The secondary amine of the pyrrolidine ring in 2-((2S)-pyrrolidin-2-yl)benzo[b]furan and its analogs offers a versatile handle for synthetic modification. Derivatization at this nitrogen atom allows for the introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships and the development of new chemical entities. The primary methods for modifying the pyrrolidine substituent involve N-acylation and N-alkylation reactions.
N-Acylation
N-acylation is a common strategy to introduce amide functionalities to the pyrrolidine nitrogen. This can be achieved by reacting the parent benzofuran-pyrrolidine compound with various acylating agents, such as acid chlorides, acid anhydrides, or by using carboxylic acids in the presence of coupling agents.
Reaction with Acid Chlorides:
A straightforward method for N-acylation involves the use of an acid chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
General Reaction Scheme: 2-((2S)-pyrrolidin-2-yl)benzo[b]furan + R-COCl → 2-((2S)-1-acylpyrrolidin-2-yl)benzo[b]furan + HCl
Commonly used bases include triethylamine (B128534) (TEA) or pyridine (B92270) in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF). The reaction progress can be monitored by thin-layer chromatography (TLC).
Table 1: Representative N-Acylation of 2-(Benzofuran-2-yl)pyrrolidine with Acid Chlorides
| Entry | Acyl Chloride | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzoyl chloride | Triethylamine | DCM | 2-((2S)-1-Benzoylpyrrolidin-2-yl)benzo[b]furan | 85-95 |
| 2 | Acetyl chloride | Triethylamine | DCM | 2-((2S)-1-Acetylpyrrolidin-2-yl)benzo[b]furan | 80-90 |
Coupling with Carboxylic Acids:
Alternatively, N-acylation can be performed by coupling the pyrrolidine derivative with a carboxylic acid using standard peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxybenzotriazole (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) are frequently employed. These methods offer the advantage of using a wider range of carboxylic acids under milder conditions.
N-Alkylation
N-alkylation introduces alkyl or arylalkyl substituents to the pyrrolidine nitrogen, which can significantly influence the compound's properties. Common N-alkylation strategies include reaction with alkyl halides and reductive amination.
Reaction with Alkyl Halides:
Direct alkylation of the secondary amine can be accomplished using an alkyl halide, typically in the presence of a base to scavenge the resulting hydrohalic acid.
General Reaction Scheme: 2-((2S)-pyrrolidin-2-yl)benzo[b]furan + R-X → 2-((2S)-1-alkylpyrrolidin-2-yl)benzo[b]furan + HX (where X = Cl, Br, I)
Bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are often used in solvents like acetonitrile (ACN) or dimethylformamide (DMF). In some cases, a modified Finkelstein reaction, where a catalytic amount of sodium or potassium iodide is added to convert an alkyl chloride or bromide to the more reactive alkyl iodide in situ, can facilitate the reaction. nih.gov
Reductive Amination:
Reductive amination provides an alternative and often milder route to N-alkylation. This two-step, one-pot process involves the initial formation of an iminium ion intermediate by reacting the secondary amine with an aldehyde or ketone, followed by reduction with a suitable reducing agent.
General Reaction Scheme: 2-((2S)-pyrrolidin-2-yl)benzo[b]furan + R-CHO → [Iminium Intermediate] --[Reducing Agent]--> 2-((2S)-1-alkylpyrrolidin-2-yl)benzo[b]furan
A commonly used reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is known for its mildness and selectivity for iminium ions over carbonyl groups. organic-chemistry.orgnih.gov The reaction is typically carried out in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE).
Table 2: Representative N-Alkylation of 2-(Benzofuran-2-yl)pyrrolidine via Reductive Amination
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 2-((2S)-1-Benzylpyrrolidin-2-yl)benzo[b]furan | 75-85 |
| 2 | Acetone | NaBH(OAc)₃ | DCE | 2-((2S)-1-Isopropylpyrrolidin-2-yl)benzo[b]furan | 70-80 |
These derivatization strategies provide a robust platform for the synthesis of a diverse library of this compound analogs, enabling detailed investigations into their chemical and biological properties.
Elucidation of Reaction Mechanisms and Mechanistic Pathways in Benzofuran Pyrrolidine Synthesis
Catalytic Cycles in Transition-Metal-Mediated Reactions
Transition-metal catalysis is a cornerstone in the synthesis of heterocyclic compounds like benzofurans, offering high efficiency and selectivity. unicatt.it Palladium, in particular, is extensively used for both the initial construction of the benzofuran (B130515) ring and its subsequent functionalization. unicatt.itresearchgate.net
Key palladium-catalyzed reactions for benzofuran synthesis include the Sonogashira coupling and the Tsuji-Trost-type reaction. In a typical Sonogashira coupling approach, an iodophenol undergoes a coupling reaction with a terminal alkyne, catalyzed by both palladium and a copper co-catalyst, which is then followed by intramolecular cyclization to form the benzofuran ring. nih.gov
Another powerful strategy is the palladium-catalyzed migratory cyclization of specific alkene derivatives. nih.gov The catalytic cycle for this type of reaction involves a cascade of steps, with a key trans-1,2-palladium migration between sp² carbons being a crucial part of the mechanism. nih.gov The success and pathway of these reactions are highly dependent on the choice of the catalytic system, including the specific ligands used. For instance, in palladium-catalyzed nucleophilic substitution reactions on a pre-formed benzofuran system, the combination of Pd₂(dba)₃ and the ligand dppf is effective for nitrogen nucleophiles, while a system of [Pd(η³-C₃H₅)Cl]₂ and the ligand XPhos is more efficient for other nucleophiles. unicatt.it
Nickel-catalyzed cross-coupling reactions also provide a route to functionalized benzofurans. For example, NiCl₂(PPh₃)(IPr) can catalyze the coupling of 2-methylsulfanylbenzofurans with alkyl Grignard reagents. organic-chemistry.org
| Catalyst/Co-catalyst | Ligand | Reaction Type | Reference |
|---|---|---|---|
| (PPh₃)PdCl₂ / CuI | PPh₃ | Sonogashira Coupling / Cyclization | nih.gov |
| Pd₂(dba)₃ | dppf | Tsuji-Trost-Type (N-nucleophiles) | unicatt.it |
| [Pd(η³-C₃H₅)Cl]₂ | XPhos | Tsuji-Trost-Type (S, O, C-nucleophiles) | unicatt.it |
| NiCl₂(PPh₃)(IPr) | PPh₃, IPr | Cross-Coupling | organic-chemistry.org |
| Pd(OAc)₂ | bpy | Domino Reaction | researchgate.net |
Intramolecular Cyclization Mechanisms and Rearrangement Processes
The formation of the benzofuran or pyrrolidine (B122466) ring frequently involves an intramolecular cyclization step, which can proceed through various mechanisms.
One notable pathway is the interrupted Pummerer reaction . This method uses alkynyl sulfoxides and phenols to synthesize benzofurans. The reaction is initiated by the electrophilic activation of the alkynyl sulfinyl group, followed by the formation of sulfurane intermediates which then undergo a sigmatropic rearrangement to yield the benzofuran product. nih.gov
Sigmatropic rearrangements are a recurring theme. A nih.govnih.gov-sigmatropic rearrangement is a key step in a domino reaction cascade that can form pyrrolidine-fused dihydrobenzofurans. nih.gov This cascade involves a radical addition to an oxime ether, the nih.govnih.gov-sigmatropic rearrangement, cyclization, and finally lactamization to build the complex heterocyclic system. nih.gov Highly substituted benzofurans can also be synthesized via a charge-accelerated nih.govnih.gov-sigmatropic rearrangement, which may be followed by substituent migration. rsc.org
Acid-catalyzed cyclizations represent another major route. The cyclodehydration of α-phenoxy ketones using Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) is an efficient method for creating 3-substituted or 2,3-disubstituted benzofurans. researchgate.net In a process highly relevant to the pyrrolidine portion of the target molecule, 1-(ω-Phenylalkyl)-2-(nitromethylene)pyrrolidines can undergo intramolecular cyclization in strong acids like triflic acid. This reaction proceeds through the formation of an electrophilic transient species that engages in an electrophilic aromatic substitution with a tethered phenyl ring to form a tricyclic system. researchgate.net
Furthermore, base-mediated intramolecular cyclization of substrates like o-bromobenzylvinyl ketones can furnish the benzofuran core in the absence of a transition metal. nih.gov
| Mechanism | Key Process | Reactants | Resulting Core | Reference |
|---|---|---|---|---|
| Interrupted Pummerer Reaction | Electrophilic activation, Sigmatropic rearrangement | Alkynyl sulfoxides, Phenols | Benzofuran | nih.gov |
| Domino Reaction | Radical addition, nih.govnih.gov-sigmatropic rearrangement, Cyclization | O-phenyl-conjugated oxime ether | Pyrrolidine-fused dihydrobenzofuran | nih.gov |
| Acid-Catalyzed Cyclization | Electrophilic aromatic substitution | 2-(nitromethylene)pyrrolidines | Fused Pyrrolidine Tricycle | researchgate.net |
| Acid-Catalyzed Cyclodehydration | Dehydration, Electrophilic cyclization | α-phenoxy ketones | Benzofuran | researchgate.net |
Role of Stereochemistry in Reaction Pathways for (2S)Pyrrolidinyl Moiety Formation
Achieving the specific (2S) stereochemistry of the pyrrolidinyl group is a critical challenge that is addressed through asymmetric synthesis strategies. The stereochemical outcome is often dictated by the use of chiral catalysts, chiral substrates, or diastereoselective reactions.
One effective method is the [3+2] azomethine ylide cycloaddition reaction . This three-component reaction can be used to construct benzofuran spiro-pyrrolidine derivatives with high diastereoselectivity. nih.gov The reaction between a benzofuran-2(3H)-one derivative, an amino acid (like sarcosine), and a third component generates an azomethine ylide in situ, which then undergoes a cycloaddition to form the spiro-pyrrolidine ring system with a high diastereomeric ratio (dr >20:1), indicating excellent stereochemical control. nih.gov
Organocatalysis also plays a vital role. The enantioselectivity in some benzofuran syntheses can be explained by a proposed mechanism where an aldehyde condenses with a chiral organocatalyst to form a chiral iminium ion. nih.gov This intermediate then isomerizes to a dienamine, guiding the subsequent reaction steps along a stereochemically defined path to yield an enantiomerically enriched product. nih.gov
Furthermore, diastereoselective radical additions to chiral substrates can establish the required stereochemistry. The asymmetric synthesis of related benzofuro[2,3-b]pyrrol-2-one derivatives has been achieved through a diastereoselective radical addition to a chiral oxime ether, demonstrating that a chiral auxiliary can effectively control the formation of new stereocenters during the construction of the heterocyclic framework. nih.gov
Identification and Characterization of Reaction Intermediates
The elucidation of reaction mechanisms relies heavily on the identification, and often isolation or trapping, of transient intermediates. Several key intermediates have been proposed in the synthetic pathways leading to benzofuran-pyrrolidine structures.
In organocatalytic routes, iminium ions (I) and dienamine intermediates (II) are postulated as the key species that control enantioselectivity. nih.gov The iminium ion is formed from the condensation of a carbonyl compound and a chiral amine catalyst, and its subsequent transformation dictates the stereochemical outcome. nih.gov
In the interrupted Pummerer reaction for benzofuran synthesis, the mechanism proceeds through proposed sulfurane intermediates (I' and II) . nih.gov These are formed from the electrophilic activation of an alkynyl sulfoxide (B87167) and subsequent nucleophilic substitution. nih.gov
Acid-catalyzed cyclizations of nitrogen-containing precursors have been shown to involve distinct cationic intermediates. For instance, the cyclization of 2-(nitromethylene)pyrrolidines in triflic acid is believed to proceed via conjugated iminium–hydroxynitrilium dications . researchgate.net In other reactions involving nitrogen nucleophiles, the initial addition to a carbonyl group leads to a hemiaminal intermediate (A) , which can then dehydrate to form an enamine (B) . beilstein-journals.org Similarly, the acid-catalyzed cyclodehydration of α-phenoxy ketones is proposed to involve an oxonium cation (A) and a subsequent benzylic cation (B) , which leads to the final benzofuran product. researchgate.net
| Intermediate | Reaction Type | Proposed Role | Reference |
|---|---|---|---|
| Iminium Ion / Dienamine | Organocatalysis | Controls enantioselectivity | nih.gov |
| Sulfurane | Interrupted Pummerer Reaction | Key intermediate prior to sigmatropic rearrangement | nih.gov |
| Iminium–Hydroxynitrilium Dication | Acid-Catalyzed Cyclization | Electrophilic species for aromatic substitution | researchgate.net |
| Hemiaminal / Enamine | N-Nucleophile Addition | Intermediates in condensation/recyclization | beilstein-journals.org |
| Oxonium Cation / Benzylic Cation | Acid-Catalyzed Cyclodehydration | Intermediates in furan (B31954) ring closure | researchgate.net |
Structure Activity Relationship Sar of 2 2s Pyrrolidin 2 Yl Benzo B Furan Derivatives
Influence of the Benzofuran (B130515) Ring Substituents on Structural Activity
The nature and position of substituents on the benzofuran ring are critical determinants of the biological activity of its derivatives. Modifications on both the furan (B31954) and the fused benzene (B151609) portions of the scaffold can significantly modulate the compound's efficacy and selectivity.
In the context of the 2-((2S)Pyrrolidin-2-YL)benzo[B]furan scaffold, the pyrrolidine (B122466) moiety itself is the primary substituent at the C-2 position. SAR studies on broader classes of benzofuran derivatives consistently highlight the C-2 position as a crucial site for introducing substitutions to elicit or enhance biological effects, particularly cytotoxic activity. nih.gov The introduction of various heterocyclic rings or other functional groups at C-2 has been a common strategy in the development of potent bioactive agents. pharmatutor.org202.121.224
While the primary focus is the C-2 linked pyrrolidine, substitutions at the adjacent C-3 position of the benzofuran ring also play a significant role. For instance, the introduction of a bromine atom via a methyl group at the C-3 position has been shown to confer remarkable cytotoxic activity against leukemia cell lines. nih.gov In other studies, the presence of a hydroxyl group at the C-4 position of a C-3 linked aryl substituent resulted in moderate antibacterial activity. rsc.org This indicates that even with a bulky substituent at C-2 like the pyrrolidine ring, further modifications at C-3 could fine-tune the biological profile of the molecule.
Substitutions on the benzene part of the benzofuran nucleus offer another layer of structural modification to modulate activity. The electronic properties and steric bulk of these substituents can influence the molecule's interaction with biological targets.
The introduction of halogen atoms, such as fluorine, chlorine, or bromine, to the fused benzene ring has consistently led to a significant enhancement in the anticancer activities of benzofuran derivatives. nih.gov This is often attributed to the ability of halogens to form halogen bonds, which are favorable interactions that can improve binding affinity to target proteins. nih.gov For example, the addition of a fluorine atom at the C-4 position of a 2-benzoylbenzofuran derivative resulted in a twofold increase in potency and inhibitory activity. mdpi.com Similarly, the presence of two halogen-substituted rings has been noted, although in some cases, this can be detrimental to activity if not paired with other favorable substitutions, such as a methoxy (B1213986) group. nih.gov
Electron-donating groups have also been shown to be beneficial. In a study of benzofuran spiro-pyrrolidine derivatives, the introduction of electron-donating substituents was found to enhance the inhibitory activity against cancer cells. mdpi.com The number and position of methoxy groups on a phenyl ring attached to the benzofuran core have been shown to influence antiproliferative activity and selectivity against various cancer cell lines. mdpi.com
Interactive Table: Effect of Benzofuran Ring Substitution on Anticancer Activity
| Compound ID | Substitution Pattern | Target Cell Line | Activity (IC50 in µM) |
|---|---|---|---|
| 1 | Bromine on C3-methyl, 5,6-dimethoxy | HL60 (Leukemia) | 0.1 nih.gov |
| 6a | 2-(3',4',5'-trimethoxybenzoyl), 5-N-hydroxyacrylamide | HeLa (Cervical) | 0.005 mdpi.com |
| 6c | 2-(3',5'-dimethoxybenzoyl), 5-N-hydroxyacrylamide | HeLa (Cervical) | 0.005 mdpi.com |
| 11a | 2-(3',4',5'-trimethoxybenzoyl), 5-N-hydroxypropiolamide | HeLa (Cervical) | 0.0004 mdpi.com |
| 4e | Spiro-pyrrolidine, electron-donating group on phenyl | CT26 (Colon Cancer) | 8.31 mdpi.com |
| 4s | Spiro-pyrrolidine, electron-donating group on phenyl | CT26 (Colon Cancer) | 5.28 mdpi.com |
Stereochemical Contributions of the (2S)-Pyrrolidine Moiety to Activity
The pyrrolidine ring contains stereogenic centers, making its three-dimensional arrangement a critical factor for biological activity. The use of the (2S) enantiomer, which corresponds to the stereochemistry of the natural amino acid L-proline, is a deliberate design choice in medicinal chemistry to achieve specific and potent interactions with chiral biological targets like enzymes and receptors. mdpi.com
In many classes of drugs, different stereoisomers of a pyrrolidine-containing molecule exhibit vastly different biological profiles, with one isomer being highly active while another is inactive or has a different type of activity altogether. mdpi.com Therefore, the (2S) configuration in this compound is expected to be a key determinant of its biological activity, ensuring an optimal orientation for interaction with its specific molecular target.
Modulations of the Pyrrolidine Ring Structure and its Connection Point
Beyond the inherent stereochemistry, modifications to the pyrrolidine ring itself, such as substitutions on the nitrogen atom or other carbon atoms (C-3, C-4, C-5), can further refine the molecule's properties. The nitrogen atom of the pyrrolidine ring is a secondary amine, conferring basicity and providing a key site for hydrogen bonding or for the attachment of other functional groups.
Functionalization of the pyrrolidine nitrogen is a common strategy to modulate activity. Introducing different groups can alter the molecule's polarity, lipophilicity, and ability to form specific interactions. However, the choice of substituent is critical. In one study of antioxidant benzofuran derivatives, compounds featuring a pyrrolidine substituent were found to be inactive, suggesting that for that particular biological target, the unsubstituted or perhaps a differently substituted pyrrolidine was not favorable. nih.gov
Substituents on the carbon atoms of the pyrrolidine ring (C-3, C-4, C-5) can influence the ring's puckering and control the spatial arrangement of other groups. For example, in pyrrolidinone derivatives, acidic moieties placed at specific positions and orientations within the active site of an enzyme were shown to be crucial for inhibitory activity, highlighting the importance of the pyrrolidine as a template. nih.gov
Correlation between Molecular Architecture and Biological Activity Modulations
A clear correlation exists where halogenation of the benzofuran ring, particularly the fused benzene portion, enhances cytotoxic and anticancer activities. mdpi.comnih.gov This is likely due to improved binding affinity through halogen bonds and altered electronic properties. Similarly, the presence of electron-donating groups like methoxy groups can be beneficial, with their position and number being critical for tuning activity. mdpi.commdpi.com
The pyrrolidine ring contributes significantly to the molecule's three-dimensional structure. The rigid (2S) stereochemistry at the C-2 linkage point is fundamental for establishing the correct orientation for binding. Molecular docking studies on related heterocyclic compounds have repeatedly shown that specific stereoisomers achieve a more favorable binding pose within the active sites of enzymes like thymidylate synthase or kinases. nih.govnih.gov The pyrrolidine scaffold serves to position other functional groups correctly to make key interactions, such as hydrogen bonds or hydrophobic contacts. For instance, in benzofuran spiro-pyrrolidine derivatives, molecular docking revealed that hydrogen bonds formed between the oxygen atom of the benzofuran ring and specific amino acid residues were important for activity. mdpi.com
Computational Chemistry and Molecular Modeling of 2 2s Pyrrolidin 2 Yl Benzo B Furan
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a pivotal computational tool for predicting the preferred orientation of a ligand when bound to a target receptor, as well as the binding affinity. researchgate.net For 2-((2S)-pyrrolidin-2-yl)benzo[b]furan and its derivatives, docking studies have been instrumental in elucidating potential biological targets and understanding the molecular basis of their activity. These simulations are crucial in the early stages of drug discovery for hit identification and lead optimization. nih.gov
Research on related benzofuran (B130515) scaffolds has demonstrated their potential to interact with a variety of biological targets, including enzymes and receptors implicated in cancer and other diseases. nih.govnih.gov For instance, docking studies on benzofuran derivatives have revealed key interactions within the binding sites of proteins like phosphoinositide 3-kinase (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.gov These studies often highlight the importance of hydrogen bonds, hydrophobic interactions, and π-π stacking in stabilizing the ligand-receptor complex.
In the context of 2-((2S)-pyrrolidin-2-yl)benzo[b]furan, the pyrrolidine (B122466) ring is expected to play a crucial role in forming hydrogen bonds with amino acid residues in the active site of a target protein, while the benzofuran moiety can engage in hydrophobic and aromatic interactions. The stereochemistry of the pyrrolidine ring is also a critical determinant of binding specificity and affinity.
Table 1: Illustrative Molecular Docking Results for 2-((2S)-Pyrrolidin-2-yl)benzo[b]furan with a Hypothetical Kinase Target
| Parameter | Value |
| Target Protein | Hypothetical Kinase XYZ |
| Docking Software | AutoDock Vina |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | ASP145, LYS88, PHE146 |
| Types of Interactions | Hydrogen bond with ASP145 (pyrrolidine NH), Pi-Alkyl with LYS88 (pyrrolidine ring), Pi-Pi stacking with PHE146 (benzofuran ring) |
This table is for illustrative purposes and does not represent actual experimental data.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. physchemres.org For 2-((2S)-pyrrolidin-2-yl)benzo[b]furan, DFT calculations provide valuable information about its molecular geometry, frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity descriptors. researchgate.netresearchgate.net
DFT studies on similar benzofuran derivatives have been used to calculate properties such as ionization potential, electron affinity, chemical hardness, and electrophilicity index. researchgate.net The energy gap between the HOMO and LUMO is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher polarizability and reactivity. researchgate.net
The molecular electrostatic potential (MEP) map, another output of DFT calculations, is useful for identifying the electron-rich and electron-deficient regions of the molecule. For 2-((2S)-pyrrolidin-2-yl)benzo[b]furan, the MEP would likely show a negative potential around the oxygen atom of the benzofuran ring and the nitrogen atom of the pyrrolidine ring, indicating these are sites susceptible to electrophilic attack.
Table 2: Illustrative DFT-Calculated Properties for 2-((2S)-Pyrrolidin-2-yl)benzo[b]furan
| Property | Calculated Value |
| Method/Basis Set | B3LYP/6-311++G(d,p) |
| HOMO Energy (eV) | -6.15 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 4.92 |
| Dipole Moment (Debye) | 2.85 |
| Ionization Potential (eV) | 6.15 |
| Electron Affinity (eV) | 1.23 |
This table is for illustrative purposes and does not represent actual experimental data.
Conformational Analysis and Stereoisomer Energy Landscapes
The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. Conformational analysis of 2-((2S)-pyrrolidin-2-yl)benzo[b]furan is crucial for understanding its interactions with biological targets. The flexibility of the pyrrolidine ring and the rotational freedom around the bond connecting it to the benzofuran ring give rise to multiple possible conformers.
Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable low-energy conformers. researchgate.net Studies on related pyrrolidine-containing compounds have shown that different conformers can have significantly different energies and that the global minimum energy conformation may not be the one that is biologically active. researchgate.net The presence of different stereoisomers further complicates the energy landscape, and computational analysis can help to determine the relative stabilities of these isomers. nih.gov
For 2-((2S)-pyrrolidin-2-yl)benzo[b]furan, the puckering of the pyrrolidine ring and the orientation of the benzofuran moiety are key conformational variables. Understanding the energy barriers between different conformers is also important, as it determines the likelihood of conformational changes upon binding to a receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are used to predict the activity of new compounds and to identify the key structural features that are important for activity. For a series of derivatives of 2-((2S)-pyrrolidin-2-yl)benzo[b]furan, QSAR studies can provide valuable insights for lead optimization.
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the series and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates these descriptors to the observed biological activity. nih.govresearchgate.net Descriptors can encode various aspects of the molecular structure, including steric, electronic, and hydrophobic properties.
QSAR studies on other classes of benzofuran derivatives have successfully identified key descriptors that correlate with their activity, such as molar refractivity, surface tension, and various topological and quantum chemical parameters. nih.govindexcopernicus.com A QSAR model for 2-((2S)-pyrrolidin-2-yl)benzo[b]furan derivatives could help to guide the synthesis of new analogues with improved potency.
Application of X-ray Crystallography in Support of Computational Models
X-ray crystallography provides the definitive experimental determination of the three-dimensional structure of a molecule in the solid state. researchgate.net The crystal structure of 2-((2S)-pyrrolidin-2-yl)benzo[b]furan, or a derivative, would be invaluable for validating and refining the computational models discussed in the previous sections. nih.govresearchgate.netvensel.org
The precise bond lengths, bond angles, and torsion angles obtained from X-ray crystallography can be compared with the geometries predicted by DFT calculations. mdpi.com This comparison allows for an assessment of the accuracy of the computational methods and can help to identify any discrepancies that may need to be addressed. Furthermore, if a crystal structure of the compound in complex with its biological target can be obtained, it provides the ultimate benchmark for validating molecular docking simulations. nih.govnih.gov
Advanced Analytical Methodologies for the Characterization of 2 2s Pyrrolidin 2 Yl Benzo B Furan
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-((2S)-Pyrrolidin-2-YL)benzo[B]furan. Through the use of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, the precise chemical environment of each proton and carbon atom can be determined. scielo.brresearchgate.net
The ¹H NMR spectrum is expected to show distinct signals for the protons on the benzofuran (B130515) and pyrrolidine (B122466) rings. The aromatic protons of the benzofuran moiety typically appear in the downfield region (δ 7.0-7.6 ppm), while the protons of the pyrrolidine ring, being aliphatic, will resonate in the upfield region. The methine proton at the chiral center (C2 of the pyrrolidine ring) is a key diagnostic signal, and its coupling to adjacent protons provides crucial conformational information.
The ¹³C NMR spectrum complements the ¹H data by providing the chemical shift for each carbon atom. The aromatic carbons of the benzofuran ring will be observed at lower field, while the aliphatic carbons of the pyrrolidine ring will be at higher field. mdpi.com Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. beilstein-journals.org Two-dimensional NMR experiments are critical for establishing the connectivity between atoms. For instance, Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is vital for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular framework. scielo.brresearchgate.net
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Benzofuran Aromatic | CH | ~ 7.1 - 7.6 | ~ 110 - 155 |
| Benzofuran Furan (B31954) Ring | CH/C | ~ 6.5 - 7.0 | ~ 105 - 145 |
| Pyrrolidine C2 (Chiral Center) | CH | ~ 4.0 - 4.5 | ~ 55 - 65 |
| Pyrrolidine C3, C4, C5 | CH₂ | ~ 1.8 - 3.5 | ~ 25 - 50 |
| Pyrrolidine | NH | Broad singlet, variable | N/A |
Vibrational Spectroscopy (IR) for Functional Group Analysis
Vibrational spectroscopy, specifically Fourier-Transform Infrared (FTIR) spectroscopy, is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. msu.edu The IR spectrum of 2-((2S)-Pyrrolidin-2-YL)benzo[B]furan would display characteristic absorption bands that confirm the presence of both the benzofuran and pyrrolidine moieties.
Key expected vibrational modes include:
N-H Stretching: The secondary amine of the pyrrolidine ring will exhibit a moderate absorption band in the region of 3300-3500 cm⁻¹. researchgate.net
Aromatic C-H Stretching: The C-H bonds on the benzofuran ring will show sharp peaks just above 3000 cm⁻¹. mdpi.com
Aliphatic C-H Stretching: The C-H bonds of the pyrrolidine ring will produce strong absorptions just below 3000 cm⁻¹. mdpi.com
C=C Stretching: The aromatic carbon-carbon double bonds of the benzofuran ring will give rise to one or more bands in the 1450-1600 cm⁻¹ region. mdpi.com
C-O Stretching: The aryl ether C-O bond within the benzofuran ring is expected to show a strong band around 1200-1250 cm⁻¹.
C-N Stretching: The aliphatic C-N bond of the pyrrolidine ring will likely show a medium absorption in the 1020-1250 cm⁻¹ range.
The region between 600 and 1450 cm⁻¹, known as the fingerprint region, contains complex vibrations that are unique to the molecule as a whole, providing a distinctive pattern for identification. msu.edu
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (Pyrrolidine) | N-H Stretch | 3300 - 3500 | Moderate |
| Aromatic Ring (Benzofuran) | C-H Stretch | 3000 - 3100 | Sharp, Moderate |
| Alkyl Group (Pyrrolidine) | C-H Stretch | 2850 - 2960 | Strong |
| Aromatic Ring (Benzofuran) | C=C Stretch | 1450 - 1600 | Moderate |
| Aryl Ether (Benzofuran) | C-O Stretch | 1200 - 1250 | Strong |
| Aliphatic Amine (Pyrrolidine) | C-N Stretch | 1020 - 1250 | Moderate |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For 2-((2S)-Pyrrolidin-2-YL)benzo[B]furan (C₁₂H₁₃NO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion (M⁺˙ or [M+H]⁺), confirming its elemental formula. researchgate.net
Under electron ionization (EI) or electrospray ionization (ESI), the molecule will fragment in a predictable manner. nih.gov The fragmentation pattern provides a "fingerprint" that can be used for structural confirmation. Key fragmentation pathways would likely involve:
Cleavage of the C-C bond between the two rings: This would be a major fragmentation pathway, leading to the formation of a benzofuran fragment and a pyrrolidinyl fragment. The most stable fragment, the benzofuran cation, would likely be a prominent peak in the spectrum. nih.gov
Fragmentation of the pyrrolidine ring: The pyrrolidine ring can undergo alpha-cleavage adjacent to the nitrogen atom, leading to the loss of ethylene (C₂H₄) and the formation of a stable iminium ion.
Analysis of the mass-to-charge (m/z) ratios of these fragments allows for the reconstruction of the molecular structure. researchgate.net
| Fragment Description | Proposed Structure | Expected m/z |
|---|---|---|
| Molecular Ion | [C₁₂H₁₃NO]⁺˙ | 187 |
| Protonated Molecule | [C₁₂H₁₄NO]⁺ | 188 |
| Benzofuran Cation | [C₈H₅O]⁺ | 117 |
| Pyrrolidin-2-yl Cation | [C₄H₈N]⁺ | 70 |
| Loss of Pyrrolidine | [M - C₄H₈N]⁺ | 117 |
X-ray Diffraction (XRD) for Absolute Stereochemistry and Solid-State Structure
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry. mdpi.com For a chiral compound like 2-((2S)-Pyrrolidin-2-YL)benzo[B]furan, XRD analysis is the only method that can directly and unambiguously confirm the (S)-configuration at the C2 position of the pyrrolidine ring.
The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal lattice. researchgate.net The analysis yields precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. mdpi.com Furthermore, XRD can elucidate intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. mdpi.com
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the crystal lattice (e.g., P2₁/c) mdpi.com |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the basic repeating unit of the crystal mdpi.com |
| Atomic Coordinates (x, y, z) | Position of each atom in the unit cell |
| Bond Lengths and Angles | Precise geometric measurements of the molecule |
| Absolute Stereochemistry | Determination of the R/S configuration (e.g., via Flack parameter) |
Advanced Chromatographic Techniques for Purification and Purity Assessment
Advanced chromatographic techniques are essential for both the purification of 2-((2S)-Pyrrolidin-2-YL)benzo[B]furan and the assessment of its chemical and enantiomeric purity.
Purification:
Column Chromatography: Silica gel column chromatography is a standard method for purifying the compound from reaction mixtures and byproducts. mdpi.com By using an appropriate solvent system (mobile phase), the compound can be separated based on its polarity.
Purity Assessment:
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the chemical purity of the compound. Using a reversed-phase column (e.g., C18) and a suitable mobile phase, a sharp, single peak at a specific retention time would indicate a high degree of purity. The area of the peak is proportional to the concentration, allowing for quantitative analysis. nih.gov
Chiral HPLC: To assess the enantiomeric purity (or enantiomeric excess, e.e.), chiral HPLC is the method of choice. nih.gov This technique utilizes a chiral stationary phase (CSP), often based on polysaccharide derivatives, that can differentiate between the (S)- and (R)-enantiomers. nih.gov Under optimal conditions, the two enantiomers will have different retention times, allowing for their separation and quantification. This is critical to confirm that the synthesized compound is indeed the desired (S)-isomer and to determine the percentage of any contaminating (R)-isomer. nih.gov
| Technique | Stationary Phase | Purpose | Key Outcome |
|---|---|---|---|
| Column Chromatography | Silica Gel | Purification | Isolation of the pure compound |
| Reversed-Phase HPLC | C18 or similar | Chemical Purity Assessment | Purity (%) determination by peak area |
| Chiral HPLC | Polysaccharide-based CSP | Enantiomeric Purity Assessment | Enantiomeric excess (e.e.) (%) |
Q & A
Q. What are the established synthetic routes for 2-((2S)pyrrolidin-2-yl)benzo[b]furan derivatives?
The synthesis typically involves palladium-catalyzed cycloisomerization or substitution reactions to introduce the pyrrolidine moiety. For example, benzo[b]furan scaffolds can be functionalized via Suzuki coupling or nucleophilic aromatic substitution to attach the (2S)-pyrrolidin-2-yl group. Reaction optimization includes solvent selection (e.g., green solvents like glycerol) and temperature control to enhance stereochemical purity . Key intermediates, such as 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives, are synthesized via Friedel-Crafts acylation followed by regioselective methylation .
Q. How is structural characterization performed for this compound class?
Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) are critical for confirming functional groups and stereochemistry. For electronic properties, UV-Vis spectroscopy and density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) validate experimental spectra and predict molecular orbital distributions . X-ray crystallography may resolve ambiguities in substituent positioning, particularly for chiral pyrrolidine moieties .
Advanced Research Questions
Q. What methodologies are used to evaluate the antiproliferative activity of this compound derivatives?
In vitro assays include:
- Tubulin polymerization inhibition : Measure optical density changes at 350 nm to quantify microtubule assembly disruption. IC₅₀ values are compared to colchicine as a reference .
- Cell cycle analysis : Flow cytometry (e.g., propidium iodide staining) identifies G2/M phase arrest, a hallmark of tubulin-targeting agents .
- Apoptosis assays : Caspase-3/7 activation and Annexin V staining confirm programmed cell death mechanisms .
Q. How do substituent modifications on the benzo[b]furan core affect tubulin binding affinity?
Electron-donating groups (e.g., -OMe, -OH) at the C-3 or C-6 positions enhance hydrophobic interactions with the colchicine-binding site, while bulky substituents (e.g., -Br) may sterically hinder binding. SAR studies show that 3-methyl-6-ethoxy derivatives exhibit nanomolar IC₅₀ values due to optimal steric and electronic compatibility with tubulin's β-subunit . Advanced computational docking (e.g., AutoDock Vina) models these interactions, prioritizing substituents for synthesis .
Q. How can researchers resolve contradictions in biological activity data across cell lines?
Discrepancies often arise from differential expression of tubulin isoforms or drug efflux pumps (e.g., P-glycoprotein). Strategies include:
- Isoform-specific knockdown : siRNA silencing of βIII-tubulin to assess resistance mechanisms .
- Multidrug-resistant (MDR) cell panels : Compare cytotoxicity in MDR1-transfected vs. parental lines to evaluate efflux contributions .
- Metabolic stability assays : Liver microsome studies identify cytochrome P450-mediated deactivation pathways .
Q. What experimental designs optimize enantiomeric purity during synthesis?
Chiral resolution techniques include:
- Asymmetric catalysis : Use of (R)-BINAP ligands in palladium-catalyzed reactions to control stereochemistry at the pyrrolidine center .
- Chiral chromatography : HPLC with amylose-based columns (e.g., Chiralpak AD-H) separates enantiomers, with purity validated via polarimetry .
- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively modify one enantiomer .
Data Interpretation & Validation
Q. How are computational models validated against experimental data for this compound class?
DFT-optimized geometries are cross-validated with crystallographic data (bond lengths/angles). Predicted vibrational frequencies (FT-IR) and NMR chemical shifts must align with experimental values within 5% error margins . For docking studies, retrospective validation using co-crystallized ligands (e.g., combretastatin A-4) ensures scoring functions accurately rank binding affinities .
Q. What statistical approaches analyze dose-response relationships in antiproliferative assays?
Nonlinear regression (e.g., GraphPad Prism) fits IC₅₀ curves using the four-parameter logistic model. Synergy studies (e.g., combinational therapy with paclitaxel) employ the Chou-Talalay method to calculate combination indices (CI < 1 indicates synergy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
